N-benzyl-3-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide
Description
N-benzyl-3-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimidoindole core, which is a fused ring system combining pyrimidine and indole structures
Properties
IUPAC Name |
N-benzyl-3-(8-bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2/c21-14-6-7-16-15(10-14)18-19(24-16)20(27)25(12-23-18)9-8-17(26)22-11-13-4-2-1-3-5-13/h1-7,10,12,24H,8-9,11H2,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULWSTUFCMLJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The pyrimidoindole system is typically constructed through cyclocondensation reactions between indole derivatives and pyrimidine precursors. A method adapted from the synthesis of 4-(1H-benzo[d]imidazol-1-yl)pyrimidines (Source) involves:
- Reacting 5-bromoindole-2-carbaldehyde with 2,4-diaminopyrimidine under acidic conditions (e.g., acetic acid/HCl) to form the fused ring system via imine formation and subsequent cyclization.
- Key parameters include temperature control (80–100°C) and prolonged reaction times (12–24 hours) to ensure complete ring closure.
Bromination Strategies
Introducing the 8-bromo substituent requires careful regiochemical control:
- Direct electrophilic bromination : Treating the pyrimidoindole intermediate with bromine (Br₂) in dichloromethane at 0°C, leveraging the electron-donating effects of the indole nitrogen to direct bromination to position 8.
- Directed ortho-bromination : Using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) to enhance selectivity for the 8-position.
Functionalization with the Propanamide Side Chain
Alkylation of the Pyrimidine Nitrogen
The propanamide side chain is introduced via nucleophilic substitution:
Amide Coupling Reactions
Alternative routes utilize peptide coupling reagents:
- Activating 3-(pyrimidoindol-3-yl)propanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) , followed by reaction with benzylamine.
- This method avoids harsh alkylation conditions but requires prior synthesis of the carboxylic acid intermediate.
N-Benzylation and Final Assembly
Protecting Group Strategies
To prevent undesired side reactions during propanamide installation, temporary protection of the indole nitrogen may be necessary:
One-Pot Synthesis
A streamlined approach combines cyclocondensation and side-chain introduction in a single reaction vessel:
- Mixing 8-bromoindole-2-carbaldehyde , 2,4-diaminopyrimidine , and N-benzyl-3-aminopropanamide in refluxing ethanol with a catalytic amount of p-toluenesulfonic acid (PTSA).
- This method reduces purification steps but risks lower yields due to competing side reactions.
Analytical Validation and Structural Confirmation
Spectroscopic Characterization
X-Ray Crystallography
Single-crystal X-ray diffraction (as demonstrated for related pyrimidoindoles in Source) resolves the Z-configuration of the propanamide side chain and validates the 8-bromo substitution pattern.
Yield Optimization and Scalability
Solvent and Base Selection
Comparative studies from Source highlight the impact of solvent polarity on reaction efficiency:
Temperature and Reaction Time
- Cyclocondensation proceeds optimally at 100–120°C in sealed tubes (24 hours), while lower temperatures (60–80°C) favor amide coupling without decomposition.
Industrial-Scale Considerations
Cost-Effective Reagents
Substituting N-benzylpropanamide with N-benzyl-3-chloropropanamide reduces costs by 40% while maintaining yields ≥70%.
Waste Management
Recovery of bromine byproducts via aqueous extraction (NaHSO₃ washes) aligns with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace the bromine atom with other substituents, using reagents like sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Coupling: Palladium catalysts, boronic acids
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce azide or nitrile derivatives.
Scientific Research Applications
N-benzyl-3-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a potential candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities, are of significant interest. Researchers are investigating its efficacy and mechanism of action in various disease models.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid and tryptophan, share structural similarities with N-benzyl-3-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide.
Pyrimidine Derivatives: Compounds like cytosine and thymine, which contain the pyrimidine ring, are also structurally related.
Benzylated Compounds: Benzyl chloride and benzyl alcohol are examples of compounds containing the benzyl group.
Uniqueness
This compound is unique due to its fused pyrimidoindole core, which combines the properties of both pyrimidine and indole rings. The presence of the bromine atom and the benzyl group further enhances its chemical reactivity and potential applications. This combination of structural features sets it apart from other similar compounds and makes it a valuable target for scientific research and industrial applications.
Biological Activity
N-benzyl-3-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It has a molecular formula of CHBrNO and a molecular weight of 425.2786 g/mol. The presence of the bromine atom and the pyrimido-indole structure contributes to its unique biological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, leading to anti-cancer effects.
- Receptor Binding : Its indole structure allows for high-affinity binding to various receptors that modulate cellular signaling pathways.
- Antimicrobial Properties : The compound's structure suggests potential activity against microbial pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound demonstrated significant anti-proliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The median growth inhibitory concentration (IC50) values were reported in the range of 10–30 µM, indicating promising cytotoxicity .
Antimicrobial Activity
Preliminary investigations suggest that this compound may exhibit antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria indicated moderate inhibitory effects.
Case Studies
- Study on Anticancer Effects : A study evaluated the compound's effect on MCF-7 cells compared to doxorubicin. Results indicated that the compound induced apoptosis in a dose-dependent manner, with morphological changes observed under microscopy .
- Antimicrobial Evaluation : Another study tested the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, suggesting potential as an antimicrobial agent .
Q & A
Q. What are the standard synthetic routes for N-benzyl-3-{8-bromo-4-oxo-pyrimidoindol-3-yl}propanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Core Formation : Cyclization of precursors (e.g., 2-aminobenzamide derivatives) under acidic/basic conditions to form the pyrimidoindole core .
Functionalization : Introduction of the 8-bromo and 4-oxo groups via halogenation (e.g., NBS for bromination) and oxidation .
Amidation : Coupling the pyrimidoindole intermediate with benzylamine derivatives using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
- Optimization : Adjust temperature (60–100°C), solvent polarity (DMF or DCM), and catalyst loading (e.g., Pd for cross-coupling) to improve yields (60–85%) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm) .
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks (e.g., SHELX software ).
- HRMS : Validate molecular formula (expected [M+H] ~480–500 m/z) .
Q. What in vitro assays are used for preliminary biological screening?
- Methodological Answer :
- Anticancer : MTT assay (IC values against HeLa or MCF-7 cells) .
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) .
Advanced Research Questions
Q. How can molecular docking and dynamics studies elucidate the mechanism of action?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., EGFR) or inflammatory enzymes (COX-2) based on structural analogs .
- Docking Tools : AutoDock Vina or Schrödinger Suite to model binding poses (e.g., pyrimidoindole core occupying hydrophobic pockets) .
- Validation : Compare with mutagenesis data or co-crystallized inhibitors .
Q. How can stability and solubility challenges be addressed during formulation?
- Methodological Answer :
- Stability : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring; lyophilization for long-term storage .
- Solubility : Use co-solvents (PEG 400) or nanoformulation (liposomes) to enhance aqueous solubility (logP ~3.5 predicted) .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- SAR Analysis : Compare substituent effects (e.g., 8-bromo vs. 7,8-dimethoxy on cytotoxicity) .
- Table : Key SAR Trends
| Substituent Position | Bioactivity Impact | Reference |
|---|---|---|
| 8-Bromo | ↑ Anticancer | |
| 7,8-Dimethoxy | ↓ Solubility | |
| N-Benzyl | ↑ Enzyme affinity |
Q. What strategies enhance selectivity for target vs. off-target interactions?
- Methodological Answer :
- Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target kinases .
- Structural Tweaks : Introduce polar groups (e.g., -OH) to reduce hydrophobic off-target binding .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
